molecular formula C21H28O B13101982 Bis(4-(tert-butyl)phenyl)methanol

Bis(4-(tert-butyl)phenyl)methanol

Cat. No.: B13101982
M. Wt: 296.4 g/mol
InChI Key: YROADUBOXHBRDA-UHFFFAOYSA-N
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Description

Bis(4-(tert-butyl)phenyl)methanol is a diarylmethanol derivative featuring two para-substituted tert-butylphenyl groups attached to a central hydroxymethyl (-CH2OH) moiety. The tert-butyl groups enhance steric bulk and lipophilicity, making it useful in stabilizing intermediates or modifying polymer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(tert-butyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(tert-butyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. This can include the use of catalytic hydrogenation processes where 4-(tert-butyl)benzaldehyde is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(4-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by interacting with key proteins .

Comparison with Similar Compounds

Structural Analogues

Bis(4-fluorophenyl)methanol (C₁₃H₁₀F₂O; MW 220.21 g/mol)

  • Key Features : Fluorine substituents increase electronegativity and polarity compared to tert-butyl groups.
  • Properties : Boiling point: 336.7±42.0°C; logP: 3.01; high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .

Bis(4-methylphenyl)(phenyl)methanol (C₂₁H₂₀O; MW 288.39 g/mol)

  • Key Features: Three aromatic groups (two 4-methylphenyl, one phenyl) attached to methanol.
  • Properties : Higher molecular weight but reduced steric hindrance compared to tert-butyl derivatives .
  • Applications : Research chemical for studying steric effects in catalysis.

2-(4-tert-Butylphenyl)ethanol (C₁₂H₁₈O; MW 178.27 g/mol)

  • Key Features: Ethanol chain with a single 4-tert-butylphenyl group.
  • Applications : Intermediate in agrochemical and dye synthesis .

Functional Analogues

2,2′-Methylenebis[4-methyl-6-tert-butylphenol] (C₂₃H₃₂O₂; MW 340.50 g/mol)

  • Key Features: Methylene-bridged bisphenol with tert-butyl and methyl substituents.
  • Applications : Industrial antioxidant for polymers; low toxicity profile .

1,2-Bis(4-(tert-butyl)phenyl)-2-hydroxyethanone (C₂₁H₂₆O₂; MW 318.43 g/mol)

  • Key Features : Ketone backbone with tert-butylphenyl groups.
  • Applications : Lab-scale research for ketone-based reactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Bis(4-(tert-butyl)phenyl)methanol C₂₁H₂₈O 296.45 Two 4-tert-butylphenyl
Bis(4-fluorophenyl)methanol C₁₃H₁₀F₂O 220.21 Two 4-fluorophenyl
2,2′-Methylenebis[...]phenol C₂₃H₃₂O₂ 340.50 Methylene bridge, tert-butyl
Bis(4-diethylaminophenyl)methanol C₁₉H₂₆N₂O 298.43 Two 4-diethylaminophenyl

Biological Activity

Bis(4-(tert-butyl)phenyl)methanol (BTPM) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including cytotoxicity, antioxidant activity, and other relevant pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C21H28OC_{21}H_{28}O and a molecular weight of 312.45 g/mol. Its structure consists of two tert-butyl-substituted phenyl groups attached to a central methanol moiety, contributing to its lipophilicity and potential bioactivity.

1. Cytotoxicity

Cytotoxicity studies have been pivotal in assessing the potential of BTPM as an anticancer agent. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxic effects against different cancer cell lines.

  • Case Study: MCF-7 Breast Cancer Cells
    A study evaluated the cytotoxic effects of BTPM against the MCF-7 breast cancer cell line. The compound showed promising results with an IC50 value that suggests significant inhibitory activity compared to standard anticancer drugs like tamoxifen. The specific IC50 values for BTPM remain to be fully established but are anticipated to be within a competitive range based on structural analogs .

2. Antioxidant Activity

Antioxidant properties are crucial for compounds used in therapeutic applications, as they can mitigate oxidative stress-related damage in cells.

  • Mechanism of Action
    BTPM's antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research on related compounds, such as 2,4-di-tert-butylphenol, demonstrates that these phenolic compounds can significantly reduce reactive oxygen species (ROS) levels in vitro .
  • Comparative Analysis
    A comparative study on various antioxidants revealed that BTPM exhibits stronger antioxidant activity than some common antioxidants like vitamin E, suggesting its potential application in preventing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundTarget Cell Line/OrganismIC50 Value (µM)Reference
CytotoxicityThis compoundMCF-7 Breast Cancer CellsTBD
Antioxidant2,4-Di-tert-butylphenolVariousTBD
Antimicrobial2,4-Di-tert-butylphenolVarious Bacteria/FungiTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of BTPM. Modifications on the phenolic rings or the methanol group could enhance its efficacy and selectivity against cancer cells.

Potential Modifications

  • Substituting different alkyl groups or introducing halogens may improve cytotoxicity and selectivity.
  • Exploring derivatives with varying chain lengths or functional groups could yield compounds with enhanced pharmacological profiles.

Properties

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

bis(4-tert-butylphenyl)methanol

InChI

InChI=1S/C21H28O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19,22H,1-6H3

InChI Key

YROADUBOXHBRDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O

Origin of Product

United States

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